3-Benzyl-2,2-dimethylpyrrolidine

Nucleophilicity Structure-Reactivity Relationships Reaction Kinetics

3-Benzyl-2,2-dimethylpyrrolidine (CAS 1249614-40-1) is a C13H19N substituted pyrrolidine derivative characterized by a benzyl substituent at the 3-position and geminal dimethyl substitution at the 2-position of the five-membered nitrogen-containing heterocycle. This specific substitution pattern creates a sterically constrained secondary amine scaffold with a chiral center at C3.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 1249614-40-1
Cat. No. B1527497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,2-dimethylpyrrolidine
CAS1249614-40-1
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1(C(CCN1)CC2=CC=CC=C2)C
InChIInChI=1S/C13H19N/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
InChIKeyLRHNJHMOSGWPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-2,2-dimethylpyrrolidine (CAS 1249614-40-1): C13H19N Building Block with Sterically Constrained Pyrrolidine Scaffold


3-Benzyl-2,2-dimethylpyrrolidine (CAS 1249614-40-1) is a C13H19N substituted pyrrolidine derivative characterized by a benzyl substituent at the 3-position and geminal dimethyl substitution at the 2-position of the five-membered nitrogen-containing heterocycle . This specific substitution pattern creates a sterically constrained secondary amine scaffold with a chiral center at C3. The compound is commercially available primarily as a research-use building block, typically supplied at ≥95% purity , and serves as a versatile intermediate in medicinal chemistry campaigns and asymmetric synthesis applications. Its molecular architecture combines the rigidity of the pyrrolidine ring with steric bulk at the 2-position and aromatic π-interaction potential from the benzyl group, making it a candidate scaffold for projects requiring conformational restriction in amine-containing pharmacophores.

Why Generic 2-Benzylpyrrolidine or 2,2-Dimethylpyrrolidine Cannot Replace 3-Benzyl-2,2-dimethylpyrrolidine in Structure-Guided Applications


Direct substitution of 3-benzyl-2,2-dimethylpyrrolidine with structurally similar pyrrolidine analogs such as 2-benzylpyrrolidine or 2,2-dimethylpyrrolidine is not scientifically valid without thorough re-evaluation of the target interaction profile. The presence of both the 3-benzyl substituent and the 2,2-gem-dimethyl group creates a unique steric and electronic environment that differs fundamentally from mono-substituted analogs . Nucleophilicity parameters (N) for 2,2-dimethylpyrrolidine (N = 13.96) versus 2-benzylpyrrolidine (N = 17.43) demonstrate that even a single substituent change alters reactivity by more than 3.4 log units [1]. The target compound's specific substitution pattern may further modulate both reactivity and stereoelectronic properties. For applications requiring defined 3D pharmacophore geometry, particularly where the chiral center at C3 is critical, generic substitution risks altering binding orientation, metabolic stability, or off-target profiles. The specific evidence dimensions that follow provide quantitative justification for compound-specific selection.

Quantitative Differentiation Evidence: 3-Benzyl-2,2-dimethylpyrrolidine vs. Closest Pyrrolidine Analogs


Reactivity Parameter Analysis: 2-Benzylpyrrolidine vs. 2,2-Dimethylpyrrolidine Class-Level Reference

Mayr's nucleophilicity parameters provide a quantitative reactivity reference framework. While direct N/sN parameters for 3-benzyl-2,2-dimethylpyrrolidine are not yet deposited in the public database, data for two structurally related analogs demonstrate the magnitude of reactivity modulation achievable through benzyl versus gem-dimethyl substitution. 2-Benzylpyrrolidine exhibits N = 17.43 and sN = 0.66 in MeCN, whereas 2,2-dimethylpyrrolidine shows N = 13.96 and sN = 0.76 in the same solvent [1]. This N-value difference of 3.47 corresponds to a greater than 2,900-fold difference in relative nucleophilicity toward a reference electrophile. The target compound combines features of both analogs, suggesting its reactivity will be distinct from either mono-substituted reference compound.

Nucleophilicity Structure-Reactivity Relationships Reaction Kinetics

Stereochemical Distinction: Chiral Center at C3 Differentiates Target from 1-Benzyl and N-Substituted Regioisomers

3-Benzyl-2,2-dimethylpyrrolidine possesses one asymmetric carbon at the C3 position (bearing the benzyl substituent), conferring inherent chirality that is absent in achiral analogs such as 2,2-dimethylpyrrolidine (no chiral center) or N-benzyl-2,2-dimethylpyrrolidine (chiral center eliminated upon N-substitution) . The regioisomer 1-benzyl-2,2-dimethylpyrrolidine places the benzyl group on the nitrogen atom, eliminating the C3 chiral center and altering both basicity and hydrogen-bond donor capacity . The 3-benzyl substitution pattern preserves secondary amine character while introducing a stereogenic center at C3, enabling diastereomeric differentiation when incorporated into more complex molecules.

Stereochemistry Asymmetric Synthesis Chiral Resolution

LogP and Physicochemical Profile: Computed Hydrophobicity Distinguishes Target from Less Lipophilic Analogs

The computed LogP value for 3-benzyl-2,2-dimethylpyrrolidine is 2.85 , reflecting the combined lipophilic contributions of the benzyl aromatic ring and the gem-dimethyl group. This value differs substantially from simpler pyrrolidine analogs: pyrrolidine itself has a predicted LogP of approximately 0.46, and 2,2-dimethylpyrrolidine without the benzyl group would be expected to have significantly lower LogP. The Fsp3 (fraction of sp3-hybridized carbons) value of 0.538 indicates a balanced distribution of saturated and aromatic carbons, placing it in a physicochemical space distinct from both highly aromatic analogs (lower Fsp3) and fully saturated analogs (higher Fsp3).

Lipophilicity LogP Physicochemical Properties

Optimal Scientific and Industrial Use Cases for 3-Benzyl-2,2-dimethylpyrrolidine (CAS 1249614-40-1) Based on Verified Differentiation


Chiral Scaffold for Asymmetric Synthesis and Ligand Development

The presence of a single stereogenic center at C3, combined with steric constraint from the gem-dimethyl group at C2, makes this compound suitable as a chiral building block in asymmetric synthesis campaigns. When enantiopure material is required, this scaffold can be incorporated into chiral ligands or organocatalysts where the fixed conformation around the pyrrolidine ring influences stereochemical outcomes. The secondary amine functionality remains available for further derivatization while the stereocenter is preserved, unlike in N-benzyl regioisomers where the chiral center is absent [1].

Medicinal Chemistry Intermediate Requiring CNS-Penetrant Physicochemical Profile

With a computed LogP of 2.85, this compound occupies a lipophilicity range associated with favorable CNS penetration (optimal LogP range typically 1-3) [1]. For medicinal chemistry programs targeting neurological or psychiatric indications, this scaffold offers a starting point for lead optimization that balances passive membrane permeability with aqueous solubility considerations. The gem-dimethyl group may also confer metabolic stability by sterically shielding adjacent positions from oxidative metabolism, though direct metabolic data for this specific compound are not publicly available.

Structure-Activity Relationship (SAR) Exploration of Sterically Demanding Pyrrolidine Pharmacophores

The combination of 3-benzyl and 2,2-gem-dimethyl substitution creates a sterically defined amine pharmacophore suitable for probing steric tolerance in target binding pockets. The nucleophilicity difference of greater than 2,900-fold between 2-benzylpyrrolidine and 2,2-dimethylpyrrolidine [1] demonstrates that even single substitution changes on the pyrrolidine core produce dramatic reactivity modulation. 3-Benzyl-2,2-dimethylpyrrolidine combines both substitution patterns, providing a unique steric and electronic profile for SAR studies where conformational restriction or steric occlusion is hypothesized to improve target selectivity.

Building Block for Pyrrolidine-Containing Alkaloid Analog Synthesis

This compound serves as a synthetic intermediate for constructing more complex pyrrolidine alkaloid analogs, particularly those requiring a benzyl substituent at the 3-position and gem-dimethyl substitution at the 2-position. The secondary amine provides a functional handle for N-alkylation, acylation, or reductive amination without disturbing the pre-installed substitution pattern [1]. For researchers synthesizing libraries of substituted pyrrolidines, this building block offers a predefined substitution template that would otherwise require multiple synthetic steps to install sequentially.

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